2-Bromo-5-chloroindan-1-one

Description

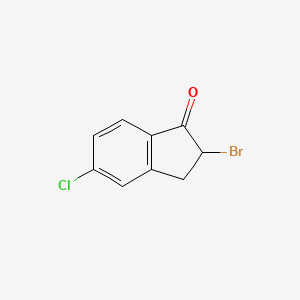

2-Bromo-5-chloroindan-1-one is a halogenated indanone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 2 and 5, respectively. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in pharmaceutical chemistry. Its bromine atom at the 2-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the chlorine at position 5 contributes to steric and electronic modulation of the aromatic system. Evidence from patent literature highlights its role in synthesizing sulfonamide and sulfone derivatives with anorectic (appetite-suppressing) properties .

Properties

Molecular Formula |

C9H6BrClO |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

2-bromo-5-chloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 |

InChI Key |

XNTGHLJYUJLXQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 2-bromo-5-chloroindan-1-one can be contextualized by comparing it to analogous indanone derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity

- This compound vs. 5-Chloroindan-1-one: The absence of bromine in 5-chloroindan-1-one reduces its utility in nucleophilic substitution reactions. For example, this compound reacts efficiently with thiobenzamide derivatives to form thiazole-fused indenones (e.g., in Example 1 of ), whereas 5-chloroindan-1-one lacks the bromine necessary for such transformations .

This compound vs. 5-Chloro-2-methylsulfanylindan-1-one :

Replacing bromine with a methylsulfanyl group (as in ) significantly alters reactivity. The methylsulfanyl derivative is synthesized via a nucleophilic substitution of this compound with sodium thiomethoxide, yielding a compound with reduced electrophilicity but enhanced stability (melting point: 90°C) .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Key Reactivity |

|---|---|---|---|

| This compound | Br (C2), Cl (C5) | Not reported | High electrophilicity; versatile intermediate |

| 5-Chloroindan-1-one | Cl (C5) | Not reported | Limited substitution reactivity |

| 5-Chloro-2-methylsulfanylindan-1-one | SCH₃ (C2), Cl (C5) | 90 | Stable; used in further sulfonation reactions |

| 4-Chloro-N-[4-(6-chloro-3a-hydroxy-8,8a-dihydro-3aH-indeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide | Complex sulfonamide | 116 | Bioactive (anorectic action) |

Data sourced from Examples 1–2 () and .

Key Research Findings

Reactivity Hierarchy : Bromine at C2 confers superior leaving-group capacity compared to methylsulfanyl or hydrogen, enabling diverse functionalization.

Biological Activity: Derivatives of this compound, such as sulfonamides, demonstrate significant anorectic effects in preclinical studies, with efficacy linked to the indenothiazole core .

Stability Trade-offs : Methylsulfanyl-substituted analogs exhibit higher thermal stability (e.g., melting point 90°C) but require additional steps for bioactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.